Diglycolic acid
Overview
Description
Diglycolic acid, also known as 2,2’-oxydiacetic acid, is an aliphatic dicarboxylic acid. It is a white, odorless solid that is readily soluble in water. The compound has a chemical formula of C4H6O5 and a molar mass of 134.09 g/mol. This compound is known for its intermediate acidity, which lies between acetic acid and oxalic acid .
Synthetic Routes and Reaction Conditions:
Oxidation of Diethylene Glycol: One of the earliest methods for synthesizing this compound involves the oxidation of diethylene glycol using concentrated nitric acid. This method was first described by A.
Synthesis from Chloroacetic Acid: Another method involves heating chloroacetic acid with sodium hydroxide solution. This method was reported by W.
Oxidation of 1,4-Dioxan-2-one: this compound can also be synthesized by oxidizing 1,4-dioxan-2-one with nitric acid or dinitrogen tetroxide.
Industrial Production Methods:
Multi-Stage Nitric Acid Oxidation: This process involves the oxidation of diethylene glycol at 70°C with multiple crystallization steps.
Air Oxidation with Platinum Catalyst: This method avoids the use of expensive nitric acid and prevents the formation of nitrous gases.
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially when reacting with bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid, air, oxygen, ozone, and platinum catalysts are commonly used in the oxidation reactions involving this compound.
Bases: Sodium hydroxide and barium hydroxide solutions are used in substitution reactions.
Major Products:
Removal of Limescale Deposits: Basic solutions of this compound are used for removing limescale deposits in gas and oil bores, heat exchangers, and steam boilers.
Chemistry:
Synthesis of Esters and Amides: this compound is used as an intermediate in the synthesis of various esters and amides, which have applications in polymer chemistry.
Biology and Medicine:
Antithrombogenic Properties: this compound has been found to have antithrombogenic properties and can induce vasodilation.
Inhibition of Succinate Dehydrogenase: The compound inhibits succinate dehydrogenase activity in human proximal tubule cells.
Industry:
Magnetic Extraction: this compound-functionalized nanoparticles are used for the magnetic extraction of heavy metal ions like lead and chromium from aqueous media.
Preparation of Aragonite Particles: The compound is used in the preparation of needle-like aragonite particles from calcium nitrate aqueous solutions.
Mechanism of Action
Target of Action
Diglycolic acid (DGA) is a nephrotoxic by-product of diethylene glycol (DEG) metabolism . Its primary targets are the proximal tubule cells in the kidneys . These cells play a crucial role in the reabsorption of water and solutes from the glomerular filtrate, thereby maintaining body fluid homeostasis .
Mode of Action
DGA interacts with its targets, the proximal tubule cells, by inhibiting the activity of succinate dehydrogenase . This enzyme plays a key role in the citric acid cycle, a crucial metabolic pathway for energy production in cells . By inhibiting this enzyme, DGA disrupts the energy production process, leading to cell dysfunction .
Biochemical Pathways
The primary biochemical pathway affected by DGA is the citric acid cycle . The inhibition of succinate dehydrogenase by DGA disrupts this cycle, leading to a decrease in ATP production . This energy deficit results in cell dysfunction and can lead to cell death .
Pharmacokinetics
It is known that dga is a metabolite of deg, which is metabolized in the body to produce dga . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DGA and their impact on its bioavailability are yet to be elucidated.
Result of Action
The primary result of DGA’s action is proximal tubular necrosis in the kidneys . This leads to marked vacuolization and edema of epithelial cells, which obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia . These changes can lead to acute kidney injury, a serious condition that can result in high morbidity and mortality .
Action Environment
The action of DGA can be influenced by various environmental factors. For instance, its solubility can affect its distribution and action in the body . DGA is readily water-soluble and crystallizes from water in monoclinic prisms as a white, odorless solid . At an air humidity of more than 72% and 25 °C, the monohydrate is formed . The commercial product is the anhydrous form as free-flowing flakes . These properties can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
The main nephrotoxic by-product of DEG is diglycolic acid . It interacts with various enzymes, proteins, and other biomolecules in the body, leading to a series of biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(carboxymethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGZEDELICMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041575 | |
Record name | Diglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Diglycolic acid | |
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CAS No. |
110-99-6 | |
Record name | Diglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxydi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIGLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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